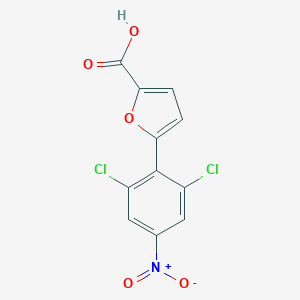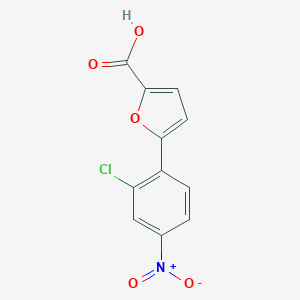![molecular formula C15H19N5O B421468 3-(3-hydroxypropylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile](/img/structure/B421468.png)
3-(3-hydroxypropylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific protein kinases.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar core structure and are also investigated for their kinase inhibitory properties.
2-aminopyrimidin-4(3H)-one derivatives: These compounds are known for their antiviral and antitumor activities.
Uniqueness
4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile is unique due to its specific structural features and the presence of the hydroxypropylamino group, which may contribute to its distinct biological activities and chemical reactivity .
属性
分子式 |
C15H19N5O |
|---|---|
分子量 |
285.34g/mol |
IUPAC 名称 |
3-(3-hydroxypropylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile |
InChI |
InChI=1S/C15H19N5O/c16-9-11-12-5-2-1-3-7-20(12)14-13(11)18-10-19-15(14)17-6-4-8-21/h10,21H,1-8H2,(H,17,18,19) |
InChI 键 |
VBJQURXKYJLJAP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C3=C(N2CC1)C(=NC=N3)NCCCO)C#N |
规范 SMILES |
C1CCC2=C(C3=C(N2CC1)C(=NC=N3)NCCCO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(6-methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylene]benzohydrazide](/img/structure/B421385.png)
![12-Methyl-4-trityl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene](/img/structure/B421386.png)
![10-Benzyl-7-chloro-2,4,5,10-tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B421387.png)
![6-methyl-9-[(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421389.png)


![6-[2-[(3,4-Dimethoxyphenyl)methylideneamino]phenoxy]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B421392.png)
![3-(4-Methyl-1-piperazinyl)-5,10-dihydro-5,10-ethanopyridazino[3,4-b]quinoxaline](/img/structure/B421393.png)
![3-(1-Pyrrolidinyl)-5,10-dihydro-5,10-propanopyridazino[3,4-b]quinoxaline](/img/structure/B421396.png)
![6-[2-(benzylideneamino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B421398.png)
![[5-(4-Amino-phenyl)-furan-2-yl]-methanol](/img/structure/B421401.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamic acid](/img/structure/B421409.png)
![4-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B421411.png)
![Ethyl 4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B421414.png)
